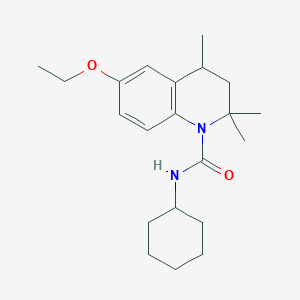

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

CAS No.:

Cat. No.: VC15657393

Molecular Formula: C21H32N2O2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H32N2O2 |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |

| Standard InChI | InChI=1S/C21H32N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-13,15-16H,5-10,14H2,1-4H3,(H,22,24) |

| Standard InChI Key | XLRZYHBICACEKI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3CCCCC3 |

Introduction

Chemical Formula and Molecular Weight

-

Molecular Formula: CHNO (assuming the ethoxy group replaces the methoxy in the related compound N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide) .

-

Molecular Weight: Approximately 360 g/mol, based on the molecular formula.

Synthesis and Preparation

The synthesis of quinoline derivatives often involves condensation reactions or cyclization processes. For compounds like N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide, a possible synthetic route could involve:

-

Starting Materials: Aniline derivatives and appropriate aldehydes or ketones.

-

Reaction Conditions: Acidic or basic conditions, depending on the specific reaction mechanism.

-

Purification: Recrystallization or chromatography to isolate the pure compound.

Biological Activities and Applications

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific data on N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is not available, related compounds have shown promising results in these areas.

Anticancer Activity

-

Related Compounds: Some quinoline derivatives have demonstrated antiproliferative activity against human cancer cell lines .

-

Potential Mechanisms: Inhibition of key enzymes or interference with cellular signaling pathways.

Antimicrobial Activity

-

Related Compounds: Quinolines have been used as antimicrobial agents due to their ability to disrupt microbial membranes or inhibit essential enzymes .

Data Tables

Given the lack of specific data on N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide, the following table provides general information on related quinoline compounds:

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide | CHNO | 330.5 g/mol | Unknown |

| 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | CHNO | 217.31 g/mol | Antioxidant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume